Methyl 2-(6-methylpyridin-3-yl)propanoate
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Overview
Description
Methyl 2-(6-methylpyridin-3-yl)propanoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methylpyridin-3-yl)propanoate typically involves the esterification of 2-(6-methylpyridin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(6-methylpyridin-3-yl)propanoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for Methyl 2-(6-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The pyridine ring may also interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(6-methylpyridin-3-yl)propanoate: A closely related compound with similar chemical properties.
Ethyl 2-(6-methylpyridin-3-yl)propanoate: Another ester derivative with a different alkyl group.
2-(6-Methylpyridin-3-yl)propanoic acid: The corresponding acid form of the ester.
Uniqueness
Methyl 2-(6-methylpyridin-3-yl)propanoate is unique due to its specific ester functional group and the position of the methyl group on the pyridine ring. These structural features influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(6-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-11-7)8(2)10(12)13-3/h4-6,8H,1-3H3 |
InChI Key |
ASMJHRKQUBTCPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)C(=O)OC |
Origin of Product |
United States |
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